molecular formula C5H10O B157479 (2R)-2-propyloxirane CAS No. 139406-51-2

(2R)-2-propyloxirane

Cat. No. B157479
M. Wt: 86.13 g/mol
InChI Key: SYURNNNQIFDVCA-RXMQYKEDSA-N
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Description

(2R)-2-propyloxirane is a chiral epoxide that has been extensively studied due to its unique properties and potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used in organic synthesis.

Scientific Research Applications

Chalcone Epoxide Intermediates and Lignin-Related Phenylcoumarans

Research by Langer, Li, and Lundquist (2006) discusses the synthesis of chalcone epoxide intermediates, which are structurally related to (2R)-2-propyloxirane. These compounds, such as (2R*,3S*)-1-(3,4-dimethoxyphenyl)-3-{3-methoxy-2-[(2R*)-tetrahydropyran-2-yloxy]phenyl}-2,3-epoxy-1-propanone, play a role in synthesizing lignin-related phenylcoumarans. This study enhances understanding of the stereochemistry and crystal structures of such chalcone epoxides, contributing to our knowledge of lignin chemistry and potential applications in materials science (Langer, Li, & Lundquist, 2006).

Asymmetric Cyclization Catalyzed by Cobalt Complexes

Takeichi, Ishimori, and Tsuruta (1979) explored the synthesis of optically active methyloxirane, a compound similar to (2R)-2-propyloxirane, using an optically active cobalt complex as a catalyst. This research provides insight into the asymmetric cyclization processes, which are crucial for producing chiral compounds in pharmaceutical and chemical industries (Takeichi, Ishimori, & Tsuruta, 1979).

Nitrile Biotransformations for Synthesis of Oxiranecarboxamides

Wang et al. (2005) studied the biotransformations of various oxiranecarbonitriles, closely related to (2R)-2-propyloxirane, using Rhodococcus sp. This process led to the efficient synthesis of oxiranecarboxamides with high enantiomeric excess, demonstrating the potential of microbial catalysts in producing optically active epoxides for use in the synthesis of complex chiral molecules (Wang et al., 2005).

Epoxide-Hydrolase-Catalyzed Ring Opening

The research by Wistuba, Träger, and Schurig (1992) focuses on the enzyme-catalyzed hydrolysis of various aliphatic oxiranes, which include compounds structurally similar to (2R)-2-propyloxirane. This study offers insights into the substrate enantioselectivity and regioselectivity of epoxide hydrolases, which are important for understanding the metabolism and detoxification of epoxide compounds in biological systems (Wistuba, Träger, & Schurig, 1992).

properties

IUPAC Name

(2R)-2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYURNNNQIFDVCA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-propyloxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Margot, DP Simmons, D Reichlin… - Helvetica chimica …, 2004 - Wiley Online Library
Only one out of the four possible trans isomers of the important perfumery alcohol Norlimbanol ® (1) possesses a very strong amber‐woody smell, the isomer 1A with (1′R,3S,6′S) …
Number of citations: 15 onlinelibrary.wiley.com

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